molecular formula C15H13N3O3S B11440016 3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid

3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid

Cat. No.: B11440016
M. Wt: 315.3 g/mol
InChI Key: QAPJJEUQYDOGPL-UHFFFAOYSA-N
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Description

3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. The presence of a phenyl group and a sulfanyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and 2-aminopyrrole derivatives, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions using phenyl halides and a suitable catalyst.

    Addition of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions using thiols or disulfides.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolo[3,2-d]pyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Phenyl halides, thiols, disulfides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-2-phenyl-4,5-dihydro-1H-imidazole-1-yl derivatives
  • Pyrazolo[4,3-d]pyrimidin-7-ones
  • Pyrido[2,3-d]pyrimidin-4-ones

Uniqueness

3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid is unique due to the presence of both a sulfanyl group and a propanoic acid moiety, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

3-(4-oxo-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid

InChI

InChI=1S/C15H13N3O3S/c19-11(20)6-7-18-14(21)13-12(17-15(18)22)10(8-16-13)9-4-2-1-3-5-9/h1-5,8,16H,6-7H2,(H,17,22)(H,19,20)

InChI Key

QAPJJEUQYDOGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)CCC(=O)O

Origin of Product

United States

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